molecular formula C8H9NO2 B1314299 1-(3-Amino-4-hydroxyphenyl)ethanone CAS No. 54255-50-4

1-(3-Amino-4-hydroxyphenyl)ethanone

Cat. No.: B1314299
CAS No.: 54255-50-4
M. Wt: 151.16 g/mol
InChI Key: OMLRRXLWJXURTK-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxyphenyl)ethanone is a phenolic acetophenone derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.17 g/mol. Structurally, it features an acetyl group (-COCH₃) attached to a benzene ring substituted with an amino (-NH₂) group at the 3-position and a hydroxyl (-OH) group at the 4-position (para to the acetyl group).

Preparation Methods

Friedel-Crafts Acylation Followed by Functional Group Transformations

One classical approach to synthesize 1-(3-amino-4-hydroxyphenyl)ethanone involves a multi-step sequence starting from anisole derivatives:

  • Step 1: Friedel-Crafts Acylation
    Anisole (methoxybenzene) reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride to yield 2-chloro-1-(4-methoxyphenyl)ethanone. This step introduces the ethanone moiety onto the aromatic ring via electrophilic aromatic substitution.

  • Step 2: Demethylation
    The methoxy group is demethylated to a hydroxy group, converting the 4-methoxyphenyl moiety to 4-hydroxyphenyl.

  • Step 3: Acetylation
    The hydroxy group is acetylated using acetic anhydride to protect it during subsequent reactions.

  • Step 4: Phthalimide Substitution and Hydrolysis
    The chloro group is substituted with potassium phthalimide to form a phthalimido intermediate. Heating this intermediate in a sealed tube with glacial acetic acid and concentrated hydrochloric acid leads to hydrolysis and formation of the amino ketone, 1-(4-amino-4-hydroxyphenyl)ethanone.

This method, while effective, is noted to be complex and less suitable for industrial scale due to multiple steps and harsh reaction conditions.

Direct Amination Using Aminoacetonitrile and Phenol in Acidic Medium

A more streamlined industrially relevant method involves the reaction of phenol with aminoacetonitrile mineral acid salt in the presence of dry hydrogen chloride gas and ethylene dichloride as a solvent:

  • Reaction Conditions :
    Dry hydrogen chloride gas is bubbled into a mixture containing phenol and aminoacetonitrile mineral acid salt dissolved in ethylene dichloride.

  • Mechanism :
    The reaction proceeds via formation of an imine intermediate, which is separated as a lower layer in the biphasic system.

  • Hydrolysis :
    The imine intermediate is hydrolyzed to yield 2-amino-1-(4-hydroxyphenyl)ethanone mineral acid salt.

This method offers a high yield and is more suitable for industrial production due to fewer steps and milder conditions compared to the Friedel-Crafts route.

Reduction of Nitro Precursors

Another synthetic strategy involves the reduction of nitro-substituted acetophenone derivatives:

  • Starting Material :
    1-(4-hydroxy-3-nitrophenyl)ethanone is synthesized via electrophilic substitution or condensation reactions.

  • Reduction Step :
    The nitro group is reduced to an amino group using reducing agents such as sodium dithionite under controlled temperature conditions (55–60 °C), often in methanol solvent.

  • Isolation :
    The resulting this compound is isolated by filtration and recrystallization.

This method is advantageous for its straightforward conversion of readily available nitro precursors to the target amino compound with good yields (around 67%) and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield & Notes Industrial Suitability
Friedel-Crafts Acylation + Demethylation + Phthalimide substitution Anisole, chloroacetyl chloride AlCl3 catalyst, acetic anhydride, K-phthalimide, HCl, glacial acetic acid Moderate to high yield; multi-step, complex Low (complex, multi-step)
Direct Amination with Aminoacetonitrile Phenol, aminoacetonitrile mineral acid salt Dry HCl gas, ethylene dichloride solvent High yield; fewer steps, mild conditions High (industrial scale)
Reduction of Nitro Precursors 1-(4-hydroxy-3-nitrophenyl)ethanone Sodium dithionite, methanol, 55–60 °C Good yield (~67%); straightforward Moderate (depends on precursor availability)
Photochemical Wolff Rearrangement (related compounds) α-Diazo arylketones UV light, hydroxylic solvents Not directly applied; mechanistic insights Experimental
Catalytic Amino Acid-Functionalized MOFs (related ketones) Various ketone precursors UiO-66-NH-proline catalyst, DMSO solvent High yields in related systems Emerging technology

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Common Synthesis Route

A typical synthesis involves:

  • Starting Material : 3-amino-4-hydroxyacetophenone.
  • Reagents : Various acids or bases depending on the desired reaction pathway.
  • Conditions : Temperature and time are optimized to enhance yield and purity.

Biological Applications

1-(3-Amino-4-hydroxyphenyl)ethanone has been studied for its potential as an acetylcholinesterase inhibitor , which is significant in treating neurological disorders such as Alzheimer's disease. Research indicates that it exhibits potent inhibitory activity against acetylcholinesterase, with Ki values suggesting strong enzyme inhibition capabilities . This property is critical in enhancing cholinergic signaling in neuronal pathways.

Study ReferenceActivityKi Value (nM)Notes
Acetylcholinesterase Inhibition50Potent inhibitor
Antitubercular Activity30Effective against drug-resistant strains

Material Science Applications

In addition to its biological significance, this compound serves as a precursor for synthesizing various heterocyclic compounds such as oxadiazoles and benzoxazoles. These derivatives have been explored for their potential applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Benzoxazole Derivatives

A recent study synthesized benzoxazole-based pyrazoline derivatives using this compound as a starting material. The derivatives demonstrated significant antitubercular activity, indicating the compound's utility in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of acetophenone derivatives are highly dependent on the number, position, and type of substituents. Below is a detailed comparison with structurally related compounds.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Biological Activity
1-(3-Amino-4-hydroxyphenyl)ethanone C₈H₉NO₂ 3-NH₂, 4-OH 151.17 High thermal stability; used in pharmaceutical intermediates
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₄ 2,5-OH, 4-OCH₃ 182.17 Strong α-glucosidase inhibition (IC₅₀: 0.28 μM) due to multiple hydroxyl groups
1-(2-Amino-4-hydroxyphenyl)ethanone C₈H₉NO₂ 2-NH₂, 4-OH 151.17 Structural isomer of the target compound; similar molecular weight but distinct bioactivity
1-(3-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 3-OH, 4-OCH₃ 166.17 Isomer of acetovanillone; forms during lignin decomposition
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone C₉H₁₀ClNO₂ 2-NH₂, 3-Cl, 4-OCH₃ 199.63 Chlorine substitution enhances electrophilicity; potential antimicrobial applications

Key Findings from Comparative Studies

Effect of Hydroxyl Groups

  • Increased Bioactivity: Compounds with multiple hydroxyl groups, such as 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone, exhibit stronger α-glucosidase inhibition compared to mono-hydroxylated analogs. For example, its IC₅₀ (0.28 μM) is significantly lower than that of paeonol (IC₅₀: 1.34 μM) .
  • Positional Influence: The position of hydroxyl groups also matters. 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (IC₅₀: 0.34 μM) is slightly less potent than its 2,5-dihydroxy analog, indicating that ortho-dihydroxy configurations may sterically hinder enzyme binding .

Role of Methoxy and Amino Groups

  • Methoxy Substitution: Methoxy groups at the 4-position (e.g., 1-(3-hydroxy-4-methoxyphenyl)ethanone) reduce polarity and may enhance membrane permeability, as seen in isoacetovanilone .
  • Amino vs. Chlorine Substitution: Amino groups (as in the target compound) contribute to hydrogen bonding, whereas chlorine (e.g., 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone) introduces steric and electronic effects, altering reactivity and target specificity .

Isomerism and Structural Rearrangements

  • Isomer-Specific Behavior: 1-(3-Hydroxy-4-methoxyphenyl)ethanone (isoacetovanilone) and its positional isomer acetovanillone (4-hydroxy-3-methoxy substitution) exhibit distinct decomposition pathways in biomass processing, highlighting the sensitivity of bioactivity to substituent arrangement .

Biological Activity

1-(3-Amino-4-hydroxyphenyl)ethanone, also known as 3-amino-4-hydroxyacetophenone, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉NO₂
  • Molecular Weight : 151.16 g/mol
  • IUPAC Name : this compound

The compound features a benzene ring substituted with an amino group at the meta position (3rd carbon) and a hydroxyl group at the para position (4th carbon), with an acetyl group attached to the first carbon. This specific arrangement of functional groups contributes to its biological activity through various interaction mechanisms.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of P-glycoprotein : Some derivatives of this compound have been shown to inhibit P-glycoprotein, a critical efflux transporter involved in drug resistance in cancer cells. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cells .
  • Cytotoxic Activity : Research indicates that related compounds can exhibit selective cytotoxicity against various cancer cell lines, such as HL-60 (promyelocytic leukemia) and HSC series (oral squamous cell carcinoma). For instance, certain derivatives have demonstrated low CC50 values, indicating potent anti-cancer properties .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • A study reported that certain synthesized derivatives showed significant cytotoxic effects against multiple cancer cell lines while sparing non-malignant cells. For example, one compound caused cleavage of PARP1 in HSC-2 cells but not in gingival fibroblasts, highlighting its tumor-selectivity .
  • Table 1 summarizes the IC50 values of selected compounds derived from this compound against different cancer cell lines:
CompoundCell LineIC50 (µM)Selectivity
4cHSC-25.0High
4cHGF (non-malignant)>100Low
............

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects. Some studies indicate that it could modulate pathways involved in neurodegeneration, although further research is needed to clarify these effects and their mechanisms .

Case Studies and Research Findings

Recent investigations have focused on synthesizing new derivatives of this compound to enhance its biological activity:

  • Study on Anticancer Activity : A series of derivatives were synthesized and evaluated for their anticancer properties using the NCI guidelines. Several compounds exhibited promising results against leukemia and solid tumors, with IC50 values lower than standard chemotherapeutics .
  • Mechanism-Based Approaches : Research has highlighted the importance of structure-activity relationships (SAR) in developing more effective derivatives. By modifying substituents on the benzene ring or altering the acetyl group, researchers aim to improve potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Amino-4-hydroxyphenyl)ethanone, and what reaction conditions are critical for regioselectivity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or oxidation of substituted benzaldehydes. For example, Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethanone group to the aromatic ring . Regioselectivity is influenced by substituent directing effects: the hydroxyl (-OH) and amino (-NH₂) groups are ortho/para-directing, requiring careful control of reaction temperature (e.g., 0–5°C) to minimize side products. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : ¹H NMR analysis should show:

  • A singlet at δ ~2.5 ppm for the acetyl methyl group.
  • Aromatic protons influenced by substituents: deshielded protons adjacent to -NH₂ and -OH groups (δ ~6.5–7.5 ppm).
  • Coupling patterns indicating substitution (e.g., doublets for para-substituted protons).
  • Exchangeable protons for -NH₂ and -OH (broad signals at δ ~4.5–5.5 ppm).
    Comparative analysis with published spectra of structurally similar compounds (e.g., 1-(2,3-dihydroxyphenyl)ethanone) can resolve ambiguities .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Although specific toxicological data are limited, general precautions include:

  • Using PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
  • Working in a fume hood to minimize exposure to dust.
  • Storing the compound in a cool, dry environment away from oxidizing agents.
  • Disposing of waste via approved hazardous waste protocols. Precautionary statements from analogous compounds (e.g., P261, P262 in ) provide a baseline for risk mitigation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

Ligand Preparation : Optimize the 3D structure using software like Avogadro or Gaussian.

Target Selection : Identify protein targets (e.g., enzymes with hydroxyl or amine-binding pockets) from databases like PDB.

Docking : Use AutoDock Vina or PyRx to simulate binding. Analyze binding energy (ΔG ≤ −6 kcal/mol suggests strong affinity) and interaction patterns (hydrogen bonds with -NH₂/-OH groups).

Validation : Compare results with experimental bioactivity data from analogs (e.g., ethanones with anti-microbial properties in ) .

Q. What strategies resolve contradictions in reported spectroscopic data for substituted ethanones?

  • Methodological Answer :

  • Cross-Validation : Use multiple techniques (e.g., ¹³C NMR, IR, UV-Vis) to confirm functional groups. For example, IR peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (-OH/-NH₂ stretches) .
  • Crystallography : Single-crystal X-ray diffraction (via SHELXL) provides unambiguous structural data. Refinement parameters (R-factor < 0.05) ensure accuracy .
  • Literature Comparison : Align data with high-quality sources (e.g., NIST WebBook for thermodynamic properties) .

Q. How do reaction conditions affect the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Amino Group Protection : Use Boc or Fmoc groups during acylation to prevent side reactions. Deprotection with TFA/water restores -NH₂ .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Optimization : Lewis acids like ZnCl₂ improve Friedel-Crafts efficiency. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What advanced analytical techniques characterize the redox behavior of this compound?

  • Methodological Answer :

  • Cyclic Voltammetry : Identify oxidation peaks (e.g., -OH to quinone at ~0.8 V vs. Ag/AgCl) in pH 7 buffer.
  • LC-MS : Track degradation products under oxidative conditions.
  • EPR Spectroscopy : Detect free radical intermediates during redox reactions .

Properties

IUPAC Name

1-(3-amino-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLRRXLWJXURTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547686
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-50-4
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-hydroxyacetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml three-neck flask, 5.00 g (27.6 m mole) of 2-nitro-4-acetylphenol and 75 ml of 2N-sodium hydroxide solution were placed. To the mixture solution, a solution, which 25.00 g of sodium hydrosulfite was dissolved in 75 ml to water, was added dropwise in 10 minutes. Then the mixture solution was stirred for 20 minutes at room temperature to precipitate a crystal. The crystal was filtered and recrystallized from a mixture solvent of methanol-water to obtain 1.63 g of 2-amino-4-acetylphenol (Yield: 39.1%).
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5 g
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25 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-Amino-4-hydroxyphenyl)ethanone
1-(3-Amino-4-hydroxyphenyl)ethanone
1-(3-Amino-4-hydroxyphenyl)ethanone
1-(3-Amino-4-hydroxyphenyl)ethanone
1-(3-Amino-4-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Amino-4-hydroxyphenyl)ethanone

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